molecular formula C8H10BrN5 B1619192 N-(4-bromophenyl)imidodicarbonimidic diamide CAS No. 101250-96-8

N-(4-bromophenyl)imidodicarbonimidic diamide

Cat. No.: B1619192
CAS No.: 101250-96-8
M. Wt: 256.1 g/mol
InChI Key: GVZIHTVADXTMQR-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)imidodicarbonimidic diamide” is a chemical compound with the CAS Number: 101250-96-8 . It has a molecular weight of 256.1 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H10BrN5/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11/h1-4H, (H6,10,11,12,13,14) .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 256.1 . It should be stored at a temperature between 28 C .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Amination Reactions : N-haloimides, like N-(4-bromophenyl)imidodicarbonimidic diamide, are explored for their potential in organic transformations, specifically as amination reagents. They offer a novel approach to incorporating nitrogen into target molecules, which is crucial for synthesizing various organic compounds (Li, Ren, & Liang, 2021).

Material Science

  • Polymer Science : The bromine functional group in this compound facilitates its use in polymer science, particularly in the synthesis of UV-curable coatings. Such applications are critical for developing materials with specific surface properties and functionalities (Yarar & Kahraman, 2009).
  • Electrochemical Applications : Derivatives of this compound are utilized in surface functionalization techniques to modify electrode surfaces. This is particularly relevant for creating redox-active surfaces and investigating their electrochemical properties (Pham-Truong et al., 2016).

Biochemistry and Pharmacology

  • Antiviral Research : Compounds synthesized from this compound derivatives show potential in antiviral research. For example, specific derivatives have demonstrated marked inhibitory activity against retrovirus replication, highlighting their potential for developing new antiviral drugs (Hocková et al., 2003).

Environmental Science

  • Carbon Dioxide Fixation : The compound's derivatives have been studied for their role in the chemical fixation of CO2 into cyclic carbonates. This process is crucial for carbon capture technologies, aiming to reduce atmospheric CO2 levels and mitigate climate change effects (Ikiz et al., 2015).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . Always handle chemicals with appropriate safety measures.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(diaminomethylidene)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN5/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZIHTVADXTMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N=C(N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274879
Record name N-(4-bromophenyl)imidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101250-96-8
Record name N-(4-bromophenyl)imidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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